(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one, commonly referred to as a synthetic non-aromatisable androgen and anabolic steroid, is a compound with significant relevance in pharmacology and biochemistry. This compound is known for its strong binding affinity to the androgen receptor, which facilitates its use in various scientific applications, particularly in studies involving prostatic tumors and androgen receptor interactions .
This compound is classified under the category of anabolic steroids and is derived from the steroid hormone structure. It is specifically categorized as a synthetic derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. Its structural modifications include the presence of a methyl group at the 17 position, which contributes to its unique biological activity .
The synthesis of (17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one can be achieved through various methods, primarily involving the modification of existing steroid frameworks. One common approach involves starting from 19-norandrostenedione or similar precursors, followed by selective hydroxylation and methylation processes.
These steps require careful control of reaction conditions to favor the formation of the desired product while minimizing side reactions .
The compound undergoes various chemical reactions that are critical for its functionality:
Research indicates that (17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one can also participate in metabolic pathways leading to various metabolites, influencing its efficacy and safety profile in clinical applications .
The mechanism of action for (17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one primarily involves:
This dual action enhances muscle mass while potentially reducing fat deposition, making it valuable in therapeutic contexts related to muscle wasting disorders .
The physical properties of (17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates susceptibility to oxidation and reduction reactions typical for steroidal compounds .
(17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one has several notable applications:
The compound is systematically named (17β)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one, reflecting its core estrane steroidal framework with specific modifications. The parent structure is estra, a C18 steroid nucleus, modified by:
Its molecular formula is C₁₉H₂₆O₂, confirmed across multiple chemical databases [1] [4] [6]. Key identifiers include CAS numbers 2484-30-2 and 7753-50-6, with additional synonyms such as DTXSID60857794 and (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one [4] [6]. The compound is categorized as a research impurity rather than a therapeutic agent [5].
Table 1: Core Identifiers of (17β)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one
Property | Value |
---|---|
Systematic Name | (17β)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one |
Molecular Formula | C₁₉H₂₆O₂ |
CAS Registry Numbers | 2484-30-2, 7753-50-6 |
Synonyms | DTXSID60857794; (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Category | Steroid research impurity |
The stereochemistry is defined by the trans fusion of rings A/B, B/C, and C/D, characteristic of estrane derivatives. The 17β-hydroxy group positions the hydroxyl equatorially, while the 17α-methyl group adopts an axial orientation. This configuration influences hydrogen-bonding potential and overall molecular rigidity [2] [8].
The Δ⁵(¹⁰) unsaturation introduces a cross-conjugated diene system spanning rings A and B, while Δ⁹(¹¹) creates additional planarity in ring C. These features significantly alter electron distribution compared to saturated estranes or those with isolated double bonds. The 3-ketone contributes to a planar, conjugated system in ring A, enhancing its electrophilicity [1] [8].
NMR Spectroscopy:
IR Spectroscopy:Strong absorption bands at:
Mass Spectrometry:Molecular ion peak at m/z 286 [M]⁺ (C₁₉H₂₆O₂). Characteristic fragments include:
While direct crystallographic data for this compound is limited in the provided sources, its cyclic acetal derivative (CAS# 54690-62-9, C₂₁H₃₀O₃) suggests potential packing motifs. Steroids with similar unsaturation patterns typically exhibit:
The 17-methyl group likely causes steric hindrance, influencing torsion angles around the D ring. Rings A and B, due to the Δ⁵(¹⁰) unsaturation, adopt a half-chair conformation, while ring C (Δ⁹(¹¹)) may display sofa-like distortion [8] [9].
This compound belongs to a subset of modified estranes with unique structural deviations:
Table 2: Structural Comparison with Key Estrane Derivatives
Feature | (17β)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | Estradiol (Typical Estrane) | Methandienone (Androstane Derivative) |
---|---|---|---|
Skeleton | Estrane (C18) | Estrane (C18) | Androstane (C19) |
17-Substituents | 17β-OH, 17α-CH₃ | 17β-OH | 17β-OH, 17α-CH₃ |
Ring A Unsaturation | Δ⁵(¹⁰) | Δ¹,³,⁵(¹⁰) (aromatic) | Δ¹,⁴ (diene) |
Additional Unsaturation | Δ⁹(¹¹) (Ring C) | None | None |
3-Position | Ketone | Phenol | Ketone |
The Δ⁵(¹⁰),9(11)-diene system distinguishes it from classic estra-1,3,5(10)-trienes (like estradiol) and androsta-1,4-dienes (like methandienone). The 17-methyl group introduces steric effects analogous to anabolic steroids but within an estrane framework. This unique combination likely impacts receptor binding and metabolic stability [1] [3] [7]. The presence of dual unsaturation in rings A/B and C creates extended conjugation absent in most estrane derivatives, potentially altering its electronic properties and reactivity [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2